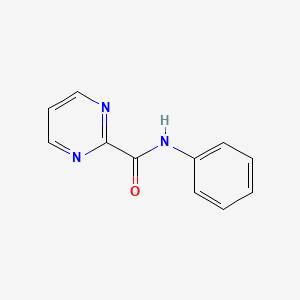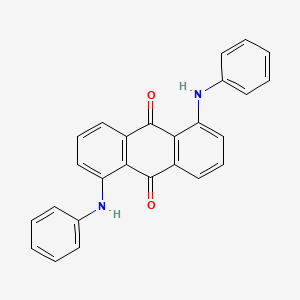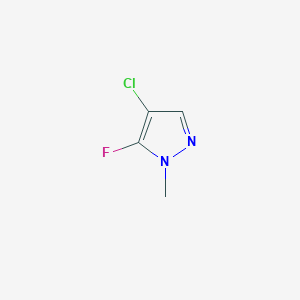![molecular formula C19H20N6O4 B13130513 N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-89-7](/img/structure/B13130513.png)
N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method is the reaction of cyanuric chloride with 2-methoxyaniline under controlled conditions to form the intermediate 4,6-bis((2-methoxyphenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazine ring can produce dihydrotriazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((4,6-Bis((4-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
- 2-((4,6-Bis((2-ethoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
- 2-((4,6-Bis((2-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
Uniqueness
What sets 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid apart from similar compounds is the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with molecular targets, providing distinct advantages in various research and industrial contexts.
特性
CAS番号 |
62751-89-7 |
|---|---|
分子式 |
C19H20N6O4 |
分子量 |
396.4 g/mol |
IUPAC名 |
2-[[4,6-bis(2-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-9-5-3-7-12(14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-8-4-6-10-15(13)29-2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChIキー |
HRRAZJFQMWZLBS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)

![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)


